

ZZW-115 off-target effects and cardiotoxicity

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Compound of Interest

Compound Name: ZZW-115

Cat. No.: B15568860

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ZZW-115 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and cardiotoxicity of **ZZW-115**.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of **ZZW-115**?

A1: **ZZW-115** is a potent inhibitor of Nuclear Protein 1 (NUPR1), a stress-response protein implicated in cancer progression.^{[1][2][3]} It binds to NUPR1 with a dissociation constant (Kd) of 2.1 μ M.^{[1][3]} By inhibiting NUPR1, **ZZW-115** disrupts cellular stress adaptation mechanisms in cancer cells, leading to cell death.^{[4][5]}

Q2: What are the known off-target effects of **ZZW-115**?

A2: The most significant off-target effect of **ZZW-115** is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.^{[6][7][8]} This interaction is a known liability for many small molecules and is associated with cardiotoxicity.

Q3: What is the evidence for **ZZW-115**-induced cardiotoxicity?

A3: The cardiotoxicity of **ZZW-115** is primarily attributed to its inhibitory effect on the hERG potassium channel, which can delay cardiac repolarization and lead to QT interval prolongation, increasing the risk of arrhythmias.^{[6][7]} As a derivative of trifluoperazine, a

compound with known cardiotoxic side effects, **ZZW-115** was anticipated to have similar liabilities.[8] A fluorescence polarization assay has confirmed that **ZZW-115** binds to and inhibits the hERG channel.[7]

Q4: How does **ZZW-115** induce cancer cell death?

A4: **ZZW-115** induces cancer cell death through multiple programmed cell death pathways, including apoptosis, necroptosis, and ferroptosis.[3][5][9] Treatment with **ZZW-115** leads to increased production of reactive oxygen species (ROS), mitochondrial dysfunction, and a decrease in cellular ATP levels.[1][3][9]

Q5: What is the therapeutic window for **ZZW-115**'s on-target versus off-target effects?

A5: The on-target potency of **ZZW-115** against various cancer cell lines ranges from an IC₅₀ of 0.42 μ M to 7.75 μ M.[1][2] The off-target IC₅₀ for hERG channel inhibition is reported to be 1.16 μ M.[7] This narrow window between the effective therapeutic concentration and the concentration causing potential cardiotoxicity highlights a significant challenge for its clinical development.

Troubleshooting Guides

Problem 1: High background or inconsistent results in cell viability assays with **ZZW-115**.

- Question: Why am I seeing high variability in my cell viability readouts when treating with **ZZW-115**?
- Answer:
 - Compound Solubility: **ZZW-115** is soluble in DMSO and ethanol.[2][3] Ensure that your stock solution is fully dissolved and that the final concentration of the solvent in your cell culture medium is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
 - Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure a uniform single-cell suspension and optimize seeding density to ensure cells are in the logarithmic growth phase during treatment.

- Assay Timing: **ZZW-115** induces multiple cell death pathways that may have different kinetics. Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) to capture the full effect of the compound.

Problem 2: Difficulty in interpreting cardiotoxicity data from in vitro assays.

- Question: My in vitro assay shows a potential cardiotoxic effect of **ZZW-115**. How do I confirm this is hERG-related?
- Answer:
 - Positive Control: Use a known hERG inhibitor, such as E-4031, as a positive control in your assay.^[7] This will help validate that your experimental system can detect hERG blockade.
 - Specific hERG Assay: The most direct way to assess hERG liability is through a specific hERG channel assay, such as the fluorescence polarization assay or automated patch-clamp electrophysiology. These assays directly measure the interaction of the compound with the hERG channel.
 - Concentration-Response Curve: Generate a full concentration-response curve for **ZZW-115**'s effect on the hERG channel to determine the IC₅₀. This quantitative measure is essential for assessing the risk of cardiotoxicity.

Quantitative Data Summary

Table 1: On-Target Activity of **ZZW-115** against Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
ANOR	Pancreatic Ductal Adenocarcinoma	0.84
MiaPaCa-2	Pancreatic Ductal Adenocarcinoma	~2.90
LIPC	Pancreatic Ductal Adenocarcinoma	0.84 - 4.93
Foie8b	Pancreatic Ductal Adenocarcinoma	0.84 - 4.93
HN14	Pancreatic Ductal Adenocarcinoma	4.93
HepG2	Hepatocellular Carcinoma	0.42
SaOS-2	Osteosarcoma	7.75
U87	Glioblastoma	0.25 - 7.75
A375	Melanoma	0.25 - 7.75
Jurkat	T-cell Leukemia	0.25 - 7.75

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: On-Target and Off-Target Binding Affinity and Potency of **ZZW-115**

Target	Assay Type	Value	Unit
NUPR1	Cell-free binding assay	2.1	μM (Kd)
hERG Channel	Fluorescence Polarization Assay	1.16	μM (IC50)

Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)[\[7\]](#)

Experimental Protocols

1. Assessment of Cytotoxicity by LDH Release Assay (Necroptosis Marker)

- Objective: To quantify plasma membrane damage as an indicator of necroptosis.
- Methodology:
 - Seed pancreatic cancer cells (e.g., MiaPaCa-2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
 - Treat cells with varying concentrations of **ZZW-115** (e.g., 3 μ M and 5 μ M) and a vehicle control (DMSO) for 24 hours.
 - At the end of the treatment, centrifuge the plate at 250 x g for 4 minutes.
 - Carefully transfer 50 μ L of the supernatant from each well to a new 96-well plate.
 - Add 50 μ L of the lactate dehydrogenase (LDH) reaction mixture (commercially available kits) to each well.
 - Incubate the plate for 30 minutes at room temperature, protected from light.
 - Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
 - Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).

2. Assessment of Apoptosis by Caspase 3/7 Activity Assay

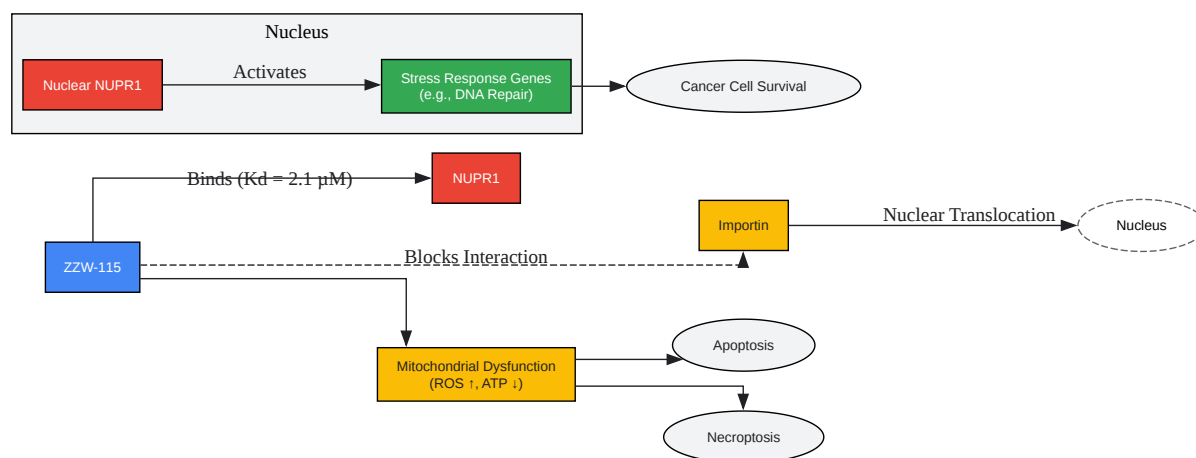
- Objective: To measure the activity of executioner caspases 3 and 7 as a marker of apoptosis.
- Methodology:
 - Seed cells as described in the LDH release assay protocol.
 - Treat cells with **ZZW-115** at desired concentrations for 24 hours.

- Equilibrate the plate to room temperature.
- Add a volume of a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent) equal to the volume of cell culture medium in each well.
- Mix the contents of the wells by gentle shaking for 30 seconds.
- Incubate the plate for 1-2 hours at room temperature.
- Measure the luminescence using a luminometer.
- Express the results as fold change in caspase activity relative to the vehicle-treated control.

3. hERG Channel Inhibition Assessment by Fluorescence Polarization Assay

- Objective: To determine the IC₅₀ of **ZZW-115** for the hERG potassium channel.
- Methodology:
 - Utilize a competitive binding assay format with a fluorescently labeled known hERG ligand (tracer) and a membrane preparation from cells overexpressing the hERG channel.
 - Prepare a dilution series of **ZZW-115** in the assay buffer.
 - In a microplate, combine the hERG membrane preparation, the fluorescent tracer, and the different concentrations of **ZZW-115** or a positive control (e.g., E-4031).
 - Incubate the plate to allow the binding to reach equilibrium.
 - Measure the fluorescence polarization of each well using a suitable plate reader.
 - The binding of the tracer to the hERG channel results in a high polarization signal. Displacement of the tracer by **ZZW-115** leads to a decrease in the polarization signal.
 - Plot the percentage of inhibition (calculated from the decrease in polarization) against the logarithm of the **ZZW-115** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations



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